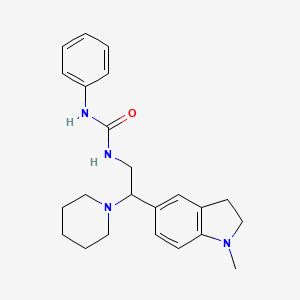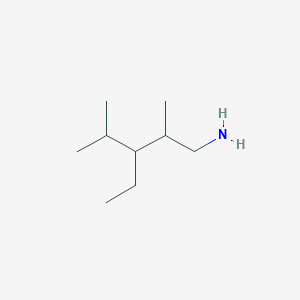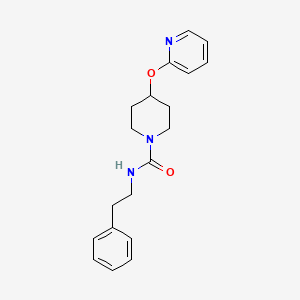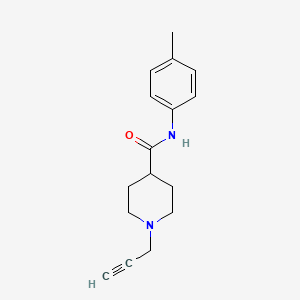
Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C14H15NO5 . It has a molecular weight of 277.27 .
Molecular Structure Analysis
The molecular structure of Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has two methoxy groups attached at the 5 and 7 positions, a carboxylate group at the 3 position, and an ethyl group attached to the carboxylate .Applications De Recherche Scientifique
Synthetic Applications
Halogen Bonding in Crystal Structures : One study explored the crystal structures of quinolone compounds, including Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives, highlighting the role of halogen bonding (O...I interactions) in organizing molecules into infinite chains. This insight is valuable for designing materials with specific structural properties (Bauer, Milić, & Modrić, 2009).
One-Pot Synthesis Routes : Research has developed facile one-pot synthesis methods for 3-aminoquinolines, utilizing Ethyl 6,7-dimethoxy-3-aminoquinoline-2-carboxylate as a key intermediate. Such synthetic routes are crucial for efficiently producing complex molecules for further pharmaceutical applications (Wang, Boschelli, Johnson, & Honores, 2004).
Medicinal Chemistry Applications
Anticancer Activity : A study synthesized new derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and evaluated their anticancer activity against the breast cancer MCF-7 cell line. Compounds showed significant activity, illustrating the potential of Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives as anticancer agents (Gaber et al., 2021).
Antihypoxic Activity : Research focused on the synthesis of N-R-amides derived from Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, demonstrating high antihypoxic effects. This suggests potential applications in developing treatments for conditions associated with hypoxia (Ukrainets, Mospanova, & Davidenko, 2014).
Antibacterial Activity : Synthesis and evaluation of novel quinolone derivatives have shown moderate activity against various bacterial species, highlighting the compound's utility in developing new antibacterial agents (Abu-Sheaib et al., 2008).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate involves the condensation of 2,6-dimethoxyaniline with ethyl acetoacetate followed by cyclization and esterification reactions.", "Starting Materials": [ "2,6-dimethoxyaniline", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "ethyl alcohol", "water" ], "Reaction": [ "Step 1: Dissolve 2,6-dimethoxyaniline in ethyl alcohol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Heat the reaction mixture to 80°C and add acetic anhydride dropwise. Stir for 1 hour at 80°C.", "Step 4: Cool the reaction mixture to room temperature and add sulfuric acid. Stir for 30 minutes at room temperature.", "Step 5: Add sodium bicarbonate to the reaction mixture to neutralize the acid. Extract the product with ethyl alcohol.", "Step 6: Concentrate the ethyl alcohol extract and recrystallize the product from a mixture of ethyl alcohol and water to obtain Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate." ] } | |
Numéro CAS |
82419-92-9 |
Nom du produit |
Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate |
Formule moléculaire |
C14H15NO5 |
Poids moléculaire |
277.276 |
Nom IUPAC |
ethyl 5,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO5/c1-4-20-14(17)9-7-15-10-5-8(18-2)6-11(19-3)12(10)13(9)16/h5-7H,4H2,1-3H3,(H,15,16) |
Clé InChI |
ADEAMHUSQBWKCL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C(=CC(=C2)OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B2628146.png)

![3-(2-ethoxyethyl)-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2628150.png)
![N-(2,5-difluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2628151.png)

![N-(3,5-dimethylphenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2628153.png)
![2-Chloro-N-(2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)propanamide](/img/structure/B2628154.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2628155.png)
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]but-2-enamide](/img/structure/B2628158.png)




